6-Bromo-2-fluoro-3-nitropyridine
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Overview
Description
6-Bromo-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature . This reaction results in the substitution of a hydrogen atom with a fluorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetrabutylammonium fluoride (TBAF) in DMF.
Reduction: Hydrogen gas with palladium catalyst.
Cross-Coupling: Palladium catalyst with boronic acids in the presence of a base.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Bromo-2-fluoro-3-aminopyridine.
Cross-Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-2-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential precursor for bioactive compounds in medicinal chemistry.
Medicine: Investigated for its role in the development of pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-nitropyridine depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups (bromine, fluorine, nitro) can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Fluoro-3-nitropyridine: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-2-nitropyridine:
6-Bromo-2-chloro-3-nitropyridine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 6-Bromo-2-fluoro-3-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXKNCPLNMGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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